2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Beschreibung
This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, characterized by a fused heterocyclic core with a thioether linkage and a 4-phenylpiperazine ethanone moiety. The 3-chlorophenyl substituent at position 1 and the hydroxyl group at position 4 of the pyrazolo-pyrimidine core are critical for its structural identity. Its synthesis involves reacting the monopotassium salt of 1,5,6,7-tetrahydro-1-phenyl-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one with substituted phenacyl chlorides under reflux conditions in ethanol, followed by cyclization or functionalization steps .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2S/c24-16-5-4-8-18(13-16)30-21-19(14-25-30)22(32)27-23(26-21)33-15-20(31)29-11-9-28(10-12-29)17-6-2-1-3-7-17/h1-8,13-14H,9-12,15H2,(H,26,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERFNPRPBBDBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that belongs to the class of pyrazolo-pyrimidines. Its structure suggests potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure includes several functional groups that may influence its biological activity:
- Thioether linkage : This feature can participate in redox reactions, potentially leading to the formation of reactive intermediates.
- Pyrazolo-pyrimidine scaffold : Known for its role in kinase inhibition, this scaffold is significant in cancer therapy.
- Hydroxyl group : Acts as a nucleophile, enhancing reactivity with electrophiles.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN5O2S |
| Molecular Weight | 429.85 g/mol |
| CAS Number | 922556-09-0 |
Anticancer Activity
Research indicates that compounds similar to 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone exhibit significant anticancer properties. The pyrazolo-pyrimidine framework is often associated with the inhibition of various kinases involved in tumor growth.
Case Studies
- Inhibition of A549 Cell Growth : A derivative was reported to have an IC50 value of 26 µM against A549 lung cancer cells, indicating moderate potency in inhibiting cell proliferation .
- Aurora-A Kinase Inhibition : Another study demonstrated a derivative with an IC50 of 0.16 µM against Aurora-A kinase, highlighting its potential as a targeted cancer therapy .
Anti-inflammatory Effects
The compound's structural features suggest it may also act as an anti-inflammatory agent. Pyrazole derivatives have been documented to exhibit significant anti-inflammatory activities through the inhibition of cyclooxygenase (COX) enzymes.
Research Findings
- A series of pyrazole derivatives were evaluated for COX-II inhibitory activity, with some compounds showing IC50 values as low as 0.011 µM, indicating strong anti-inflammatory potential .
Other Biological Activities
The broader biological profile of pyrazolo-pyrimidine compounds includes:
- Antimicrobial properties : Some derivatives have shown efficacy against various microbial strains.
- Neuroprotective effects : Certain compounds exhibit potential in neuroprotection and treatment of neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound may involve:
- Kinase Inhibition : The pyrazolo-pyrimidine structure allows for interaction with ATP-binding sites on kinases.
- Nucleophilic Substitution : The hydroxyl group can facilitate reactions with electrophiles, leading to biologically active metabolites.
- Redox Reactions : The thioether moiety can undergo oxidation, potentially generating reactive sulfur species that may modulate signaling pathways.
Comparative Analysis with Related Compounds
A comparison with related compounds highlights the unique aspects of 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)-4-hydroxy-pyrazolo[3,4-d]pyrimidin-6-amine | Lacks thioether; similar core | Anticancer activity |
| N-(4-Fluorophenyl)-2-acetamido-thiazole | Contains acetamido group | Antimicrobial properties |
| 5-(4-Chlorophenyl)-1H-pyrazole derivatives | Pyrazole core | Inhibitory effects on kinases |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs from Pyrazolo[3,4-d]pyrimidine Derivatives (Compounds 2–19)
Compounds 2–19 (Hindawi, 2017) share the pyrazolo[3,4-d]pyrimidine core but differ in substituents:
- Substituent Variation : The target compound features a 3-chlorophenyl group at position 1, while analogs 2–10 include diverse substituted phenyl groups (e.g., 4-fluoro, 2-nitro) at the same position .
- Functional Groups : Unlike the hydroxyl group at position 4 in the target compound, analogs 11–19 incorporate thiazolo[3,2-a]pyrimidine rings formed via polyphosphoric acid (PPA) or sulfuric acid-mediated cyclization .
- Synthesis Methods: The target compound’s synthesis uses ethanol reflux, whereas analogs 11–19 require harsher conditions (e.g., PPA at 140°C or sulfuric acid at room temperature for extended periods) .
Patent Derivatives with Imidazo-Pyrrolo-Pyrazine Cores
European Patent Application (2022) describes compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(3-chlorophenyl)ethanone. Key differences include:
- Core Structure : Replacement of pyrazolo-pyrimidine with imidazo-pyrrolo-pyrazine, which may alter binding interactions due to expanded aromaticity.
Thieno[2,3-d]pyrimidine Derivatives
Compound 7a (Ravi Teja et al.) features a thieno[2,3-d]pyrimidine core instead of pyrazolo-pyrimidine:
- Core Heterocycle: The sulfur-containing thiophene ring in thieno-pyrimidine may enhance lipophilicity compared to the nitrogen-rich pyrazolo-pyrimidine.
- Substituents: A 4-chlorophenoxy group and 4-fluorophenyl substituent differ from the target compound’s 3-chlorophenyl and hydroxyl groups.
- Synthesis : Uses milder conditions (triethylamine in dioxane at 60°C) compared to the target compound’s reflux method .
Research Findings and Implications
Structural Flexibility vs. Bioactivity: The target compound’s pyrazolo-pyrimidine core offers a balance of hydrogen-bonding capacity (via hydroxyl and pyrimidine N atoms) and lipophilicity (from the 3-chlorophenyl group). Thieno-pyrimidine analogs may prioritize membrane permeability due to sulfur incorporation .
Synthetic Accessibility: The target compound’s ethanol reflux synthesis is less energy-intensive than PPA- or sulfuric acid-mediated routes for analogs 11–19 .
Unanswered Questions: No pharmacological data are available in the provided evidence to compare bioactivity (e.g., kinase inhibition, cytotoxicity). The 4-phenylpiperazine moiety in the target compound may modulate CNS activity, but this remains speculative.
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm thioether (-S-) and piperazine (δ 3.1–3.5 ppm) connectivity .
- X-ray crystallography : Resolve 3D conformation (e.g., orthorhombic crystal system, bond angles ~120° for the pyrazolo-pyrimidine core) .
- IR spectroscopy : Identify key functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹ for the hydroxy group) .
Q. Table 2: Structural Characterization Techniques
Advanced: What experimental strategies can resolve contradictions in biological activity data across different studies?
Answer:
Contradictions often arise from assay variability. Mitigate by:
- Standardizing assay conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and buffer systems (pH 7.4, 25°C) .
- Validating target engagement : Employ orthogonal assays (e.g., SPR for binding affinity and enzymatic assays for IC₅₀) .
- Controlling metabolic interference : Include liver microsomes to assess stability and rule out false negatives .
Advanced: How to design in vivo studies to evaluate pharmacokinetics while considering metabolic stability?
Answer:
- Animal models : Use BALB/c mice for bioavailability studies with IV/PO dosing (10 mg/kg) .
- Bioanalytical methods : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL) .
- Metabolic profiling : Identify major metabolites (e.g., glucuronidation at the hydroxy group) using hepatocyte incubations .
Q. Table 3: In Vivo Study Design
| Parameter | Method/Model | Reference |
|---|---|---|
| Dosage form | PEG-400/water (80:20) suspension | |
| Sampling timepoints | 0, 1, 3, 6, 12, 24 h post-administration | |
| Metabolite analysis | UPLC-QTOF-MS for phase I/II metabolites |
Advanced: What computational methods are suitable for predicting interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., ATP-binding pockets) .
- MD simulations : Simulate ligand-protein stability (GROMACS, 100 ns trajectory) to assess conformational changes .
- QSAR modeling : Corrogate substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) on activity .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Recrystallization : Use acetonitrile for high-purity crystals (>95%) .
- Column chromatography : Optimize with SiO₂ and EtOAc/hexane (3:7) to separate thioether byproducts .
Advanced: How to assess the compound's selectivity across related enzymes to minimize off-target effects?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
